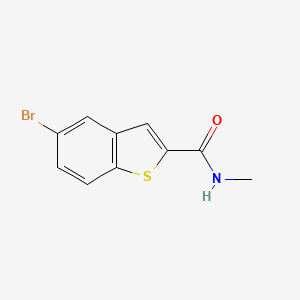

5-bromo-N-methyl-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-N-methyl-1-benzothiophene-2-carboxamide” is a compound belonging to the chemical family of benzothiophene-2-carboxamides. It has a molecular formula of C10H8BrNOS and an average mass of 270.146 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiophene core with a bromine atom at the 5th position, a methyl group attached to a nitrogen atom, and a carboxamide group at the 2nd position .

科学的研究の応用

Antimalarial Activity

Benzothiophene carboxamide derivatives, including those related to 5-bromo-N-methyl-1-benzothiophene-2-carboxamide, have been studied for their antimalarial properties. These compounds have shown potent inhibitory effects on Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Notably, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide demonstrated significant potency with an IC50 value of 115 nM against purified PfENR, suggesting its potential as a lead compound for antimalarial drug development (Banerjee et al., 2011).

Photophysical Properties

Research into benzothiophene derivatives also extends into the field of photophysical properties. The photochemical synthesis of phenyl-2-thienyl derivatives from bromo- and iodo-thiophene-2-carbaldehyde or the corresponding methyl ketones has been investigated, revealing insights into the reactivity of halogenothiophenes under irradiation. This work contributes to our understanding of the synthesis and potential applications of benzothiophene derivatives in materials science and photophysical research (Antonioletti et al., 1986).

Fluorescent and Colorimetric pH Probe

A novel application of benzothiazole-2-carbonyl derivatives, closely related to the benzothiophene carboxamides, includes the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe, due to its benzothiazole moiety and charged trimethyl amino group, shows promise for intracellular pH imaging, highlighting the versatility of benzothiophene derivatives in developing biologically relevant sensors (Diana et al., 2020).

Organic Synthesis and Catalysis

Further expanding the scope of applications, benzothiophene derivatives have been synthesized and explored for their role in organic synthesis and catalysis. For instance, cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, underscoring their potential in catalysis and material sciences (Kozlov et al., 2008).

Antipathogenic Activity

Lastly, the synthesis and antipathogenic activity of thiourea derivatives of benzothiophene, for instance, have been explored for their potential as anti-microbial agents with antibiofilm properties. This research indicates the broader applicability of benzothiophene derivatives in addressing microbial resistance and the development of new antimicrobial strategies (Limban et al., 2011).

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-12-10(13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKFDDBFLFVZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325249 |

Source

|

| Record name | 5-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439107-97-8 |

Source

|

| Record name | 5-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2696885.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2696895.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)